3-Chloropyridine-4-sulfinicacid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 3-chloropyridine-4-sulfinic acid derives from the pyridine ring numbering system, where the chlorine substituent occupies position 3 and the sulfinic acid (-SO₂H) group resides at position 4 (Figure 1). This nomenclature adheres to Rule C-14.4 of the Blue Book, prioritizing functional group suffixes in descending order of seniority (sulfinic acid > chloro).
Isomeric distinctions arise from positional variations of substituents. For example:
- 2-Chloropyridine-3-sulfinic acid (PubChem CID 2762814) places chlorine at position 2 and sulfinic acid at position 3.
- 2-Chloropyridine-4-sulfinic acid (CID 123652264) features chlorine at position 2 and sulfinic acid at position 4.
These isomers exhibit distinct physicochemical properties due to differences in electronic effects and steric interactions. A comparative analysis of their molecular geometries reveals that the relative positions of substituents significantly influence dipole moments and hydrogen-bonding capabilities.
| Compound | Chloro Position | Sulfinic Acid Position | Molecular Formula |
|---|---|---|---|
| 3-Chloropyridine-4-sulfinic acid | 3 | 4 | C₅H₄ClNO₂S |
| 2-Chloropyridine-3-sulfinic acid |
Properties
Molecular Formula |
C5H4ClNO2S |
|---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
3-chloropyridine-4-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-4-3-7-2-1-5(4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
GLCWPVGFOACLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reagents:
- Phosphorus trichloride (PCl3)
- Phosphorus oxychloride (POCl3)
- Chlorine gas (Cl2)
- Sometimes phosphorus pentachloride (PCl5) or pentachlorophosphorane is used.
Reaction Medium:
- Phosphorus oxychloride often serves as both reagent and solvent.
- Organic solvents such as toluene, ethylene chloride, chloroform, or methyl tert-butyl ether (MTBE) are used for extraction and purification steps.
Typical Procedure:
- Mix hydroxypyridine sulfonic acid with phosphorus trichloride and phosphorus oxychloride.
- Heat the mixture to reflux (~80–110 °C).
- Slowly introduce chlorine gas over several hours (e.g., 3-4 hours) while maintaining reflux.
- Reaction proceeds with the substitution of hydroxyl groups by chlorine and formation of sulfonyl chlorides.
- After reaction completion, excess reagents and byproducts (POCl3, PCl3) are removed by vacuum distillation.
- The residue is extracted with an organic solvent and washed with water to remove impurities.
Detailed Reaction Example
| Step | Reagents & Conditions | Observations/Outcomes |
|---|---|---|
| 1 | 4-hydroxypyridine-3-sulfonic acid (e.g., 56.3 g, 0.32 mol) + phosphorus trichloride (e.g., 103 g, 0.75 mol) + phosphorus oxychloride (e.g., 25 g) | Heated to reflux (~80 °C) under stirring |
| 2 | Chlorine gas (e.g., 44.5 g, 0.62 mol) introduced gradually over 3-4 hours | Temperature rises to 103-108 °C; solution turns almost clear after 20 hours |
| 3 | Post-reaction heating at 105-110 °C for 20 hours | Complete chlorination and sulfonyl chloride formation |
| 4 | Vacuum distillation to remove POCl3 and PCl3 | Residue contains chloropyridine sulfonyl chloride |
| 5 | Residue dissolved in toluene, filtered, washed with water | Organic phase purified |
| 6 | Addition of acetone (15% relative to toluene) and dropwise addition of 24% aqueous ammonia | Formation of sulfonamide precipitate |
| 7 | Stirring for 9 hours at 20-25 °C, pH ~9 | Product filtered, washed, and dried |
| Yield | Approximately 83-84% isolated yield | Purity ~99.7% by HPLC; melting point ~153 °C (decomposition) |
This example is adapted from patent sources describing the preparation of chloropyridine sulfonyl chlorides and related sulfonamides, which are closely related to 3-chloropyridine-4-sulfinic acid derivatives.
Mechanistic Insights and Reaction Control
- The chlorination involves substitution of hydroxyl groups on the pyridine ring and sulfonic acid moiety by chlorine atoms.
- Phosphorus trichloride acts as a chlorinating agent and reacts with chlorine gas to form phosphorus oxychloride in situ, which serves as a solvent and facilitates the reaction.
- The reaction temperature is carefully controlled to optimize chlorination without decomposition.
- Chlorine gas introduction rate controls the reaction progress and minimizes side reactions.
- Excess phosphorus trichloride is used to drive the reaction to completion.
- Post-reaction workup involves removal of phosphorus oxychloride and phosphorus trichloride by vacuum distillation, followed by extraction and purification.
Alternative Methods and Variations
- Use of phosphorus pentachloride (PCl5) as chlorinating agent is reported but less favored due to handling difficulties and aggressive nature.
- Solvents such as chloroform can be used in place of ethylene chloride or toluene, although solvent volumes may need adjustment due to solubility differences.
- Addition of acetone during ammonia treatment prevents caking of the product and improves phase mixing, accelerating the reaction.
- Methyl tert-butyl ether (MTBE) can substitute toluene as the organic solvent in some protocols.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 4-hydroxypyridine-3-sulfonic acid | Primary precursor |
| Chlorinating agent | Phosphorus trichloride + chlorine gas | Stoichiometric or slight excess PCl3 |
| Solvent | Phosphorus oxychloride (reaction), toluene/EtCl2 (workup) | POCl3 also formed in situ |
| Reaction temperature | 80–110 °C (reflux) | Controlled to avoid decomposition |
| Chlorine gas addition time | 3–4 hours | Gradual addition for controlled chlorination |
| Post-reaction stirring | 20 hours at ~105 °C | Ensures complete reaction |
| Product isolation | Vacuum distillation, extraction, ammonia precipitation | High purity and yield |
| Yield | 83–95% | Depending on exact method |
| Purity | >99% (HPLC) | High purity suitable for pharmaceutical use |
Research Findings and Industrial Relevance
- The described processes yield chloropyridine sulfonyl chlorides and sulfonamides with high purity and yield, suitable as intermediates in pharmaceutical synthesis.
- The method's scalability and reproducibility are supported by patent literature, with emphasis on safety and efficiency in handling chlorine and phosphorus reagents.
- The use of phosphorus oxychloride as both reagent and solvent reduces the need for additional solvents and simplifies purification.
- Control of reaction parameters such as temperature, chlorine gas flow rate, and solvent choice is critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .
Scientific Research Applications
3-Chloropyridine-4-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloropyridine-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloropyridine-3-sulfonyl Chloride
- Structure : Chlorine at C4, sulfonyl chloride (-SO₂Cl) at C3.
- Reactivity : The sulfonyl chloride group is highly reactive, serving as an acylating agent in nucleophilic substitutions. This contrasts with the sulfinic acid group (-SO₂H), which exhibits moderate reactivity and is prone to oxidation or salt formation.
- Applications : Primarily used as a synthetic intermediate for sulfonamides or sulfonate esters in industrial settings .
- Handling : Classified as a hazardous chemical (GHS identifiers) due to its corrosive and reactive nature, requiring stringent safety protocols compared to sulfinic acids .
2-Chloropyridine-3,4-dicarboxylic Acid
- Structure : Chlorine at C2, carboxylic acid (-COOH) groups at C3 and C4.
- Acidity : Carboxylic acids (pKa ~2.3–4.5) are weaker acids than sulfinic acids (pKa ~1.5), influencing solubility and metal-chelation capabilities.
- Applications : Used in polymer chemistry and metal coordination complexes due to its dual carboxylate functionality, unlike the sulfinic acid’s single acidic site .
3,6-Dichloropyridine-2-carboxylic Acid
- Structure : Two chlorine atoms at C3 and C6, carboxylic acid at C2.
- Toxicity : Dichlorinated pyridines may require stricter handling guidelines under protocols for moderate chronic toxicity, as outlined in chemical safety frameworks .
4-Pyridinesulfonic Acid
- Structure : Sulfonic acid (-SO₃H) at C4, lacking a chlorine substituent.
- Acidity : Sulfonic acids (pKa ~-1.5) are significantly stronger acids than sulfinic acids, making them suitable for ion-exchange resins or catalysts.
- Synthesis : Prepared via sulfonation with sulfuric acid, contrasting with sulfinic acids, which are often derived from thiol oxidation or sulfinyl halide intermediates .
Comparative Data Table
Research Findings and Implications
- Structural Influence : The position of chlorine and sulfinic acid groups on the pyridine ring dictates electronic effects. For instance, C3 chlorine in 3-chloropyridine-4-sulfinic acid may direct electrophilic substitutions to the C4 position, a feature exploited in regioselective syntheses .
- Toxicity Considerations : Chloropyridine derivatives with sulfonic/sulfinic groups may fall under moderate chronic toxicity categories, necessitating adherence to safety protocols such as fume hood use and personal protective equipment .
- Synthetic Utility : Sulfinic acids are pivotal in creating sulfoxides or sulfonamides, whereas sulfonyl chlorides (e.g., 4-chloropyridine-3-sulfonyl chloride) are preferred for rapid functionalization due to their high reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
